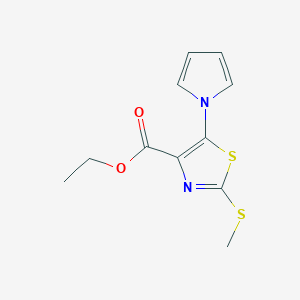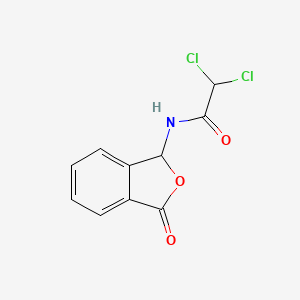
2,2-Dichloro-N-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is an organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a dichloroacetamide group attached to a 3-oxo-1,3-dihydroisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide typically involves the reaction of 3-oxo-1,3-dihydroisobenzofuran with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-oxo-1,3-dihydroisobenzofuran+dichloroacetyl chloride→2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the isobenzofuran moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid and dichloroacetamide.
Reduction: 3-hydroxy-1,3-dihydroisobenzofuran derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isobenzofuran moiety may also interact with cellular receptors or enzymes, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
2,2-Dichloro-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)acetamide is unique due to the presence of the dichloroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other isobenzofuran derivatives that may lack the dichloroacetamide functionality.
Propiedades
Número CAS |
116421-50-2 |
|---|---|
Fórmula molecular |
C10H7Cl2NO3 |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(3-oxo-1H-2-benzofuran-1-yl)acetamide |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7(12)8(14)13-9-5-3-1-2-4-6(5)10(15)16-9/h1-4,7,9H,(H,13,14) |
Clave InChI |
HVUVRWVYOSDYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


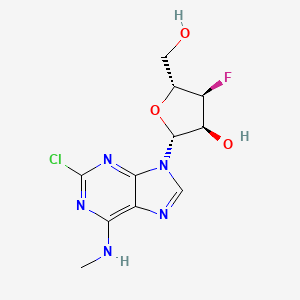
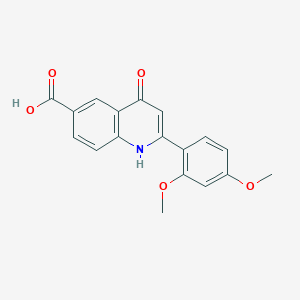
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
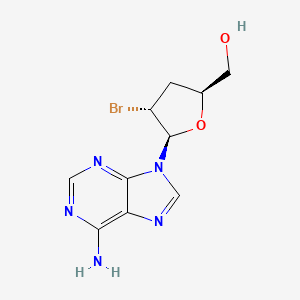


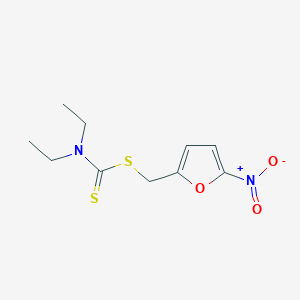

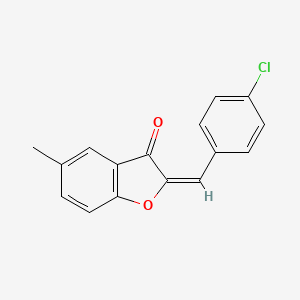
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
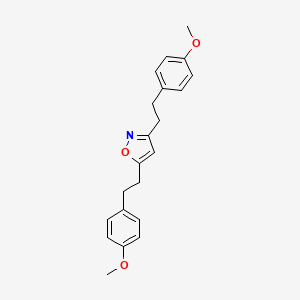
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
